3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxy-2H-chromen-2-one
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Overview
Description
3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxy-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the quinazoline and chromenone moieties separately, followed by their coupling under specific reaction conditions. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often facilitated by catalysts such as palladium.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, reducing the reaction time significantly.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline core.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis: This involves the use of a phase-transfer catalyst to facilitate the transfer of reactants between immiscible phases.
Chemical Reactions Analysis
3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival . The compound may also interact with DNA, leading to the disruption of DNA replication and transcription .
Comparison with Similar Compounds
Similar compounds to 3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxy-2H-chromen-2-one include other quinazoline derivatives such as:
- 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one .
- 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one .
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C24H15ClN2O3 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C24H15ClN2O3/c1-29-17-9-7-15-11-19(24(28)30-21(15)13-17)23-26-20-10-8-16(25)12-18(20)22(27-23)14-5-3-2-4-6-14/h2-13H,1H3 |
InChI Key |
TZXHFURFWAFYIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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